4-Chlorotetrahydropyran

説明

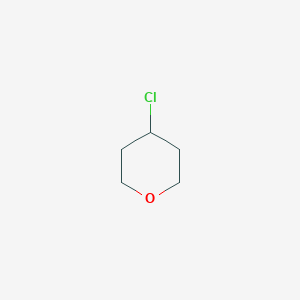

Structure

3D Structure

特性

IUPAC Name |

4-chlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRSKOBIDIDMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170194 | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-64-5 | |

| Record name | 4-Chlorotetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Versatile Building Block: A Technical History of 4-Chlorotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of 4-Chlorotetrahydropyran, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. From its initial synthesis to its contemporary applications, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from foundational studies, and the evolution of its synthesis.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as increased solubility and metabolic stability. The introduction of a chlorine atom at the 4-position of the THP ring, creating this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules.

The Dawn of this compound: The Prins Reaction

The history of this compound is intrinsically linked to the Prins reaction , an acid-catalyzed addition of an aldehyde to an alkene. First reported by Hendrik Jacobus Prins in 1919, this reaction laid the groundwork for the synthesis of a variety of 1,3-diols and related compounds.

However, it was not until 1955 that the selective synthesis of tetrahydropyran rings, including this compound, was reported. In a landmark paper published in Chemische Berichte, E. Hanschke described the reaction of homoallylic alcohol (but-3-en-1-ol) with formaldehyde in the presence of hydrogen chloride. This acid-catalyzed cyclization provided a direct route to the this compound scaffold.

The Foundational Prins-Hanschke Reaction Mechanism

The mechanism of this pioneering synthesis involves the protonation of formaldehyde by hydrogen chloride, creating a highly electrophilic oxonium ion. The alkene of the homoallylic alcohol then attacks this electrophile, leading to the formation of a carbocation intermediate. Intramolecular cyclization occurs as the hydroxyl group traps the carbocation, forming the tetrahydropyran ring. Finally, the chloride ion acts as a nucleophile, attacking the carbocation at the 4-position to yield this compound.

An In-depth Technical Guide to 4-Chlorotetrahydropyran: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Chlorotetrahydropyran. The information is intended for professionals in the fields of chemical research and pharmaceutical development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

General and Chemical Properties

This compound, also known as 4-chlorooxane, is a versatile heterocyclic compound. The tetrahydropyran (THP) ring is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents. The presence of a chlorine atom at the C4 position provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis. It is generally a colorless to dark yellow liquid and is soluble in water.

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | |

| Molecular Weight | 120.58 g/mol | |

| Boiling Point | 150 °C (at 760 mmHg) | |

| Density | 1.114 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.462 | |

| Flash Point | 45.6 °C (114 °F) | |

| Vapor Pressure | 4.99 - 5.0 mmHg (at 25 °C) | |

| Water Solubility | Soluble | |

| Appearance | Colorless to dark yellow liquid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data Availability and Source |

| ¹H NMR | Spectra available from sources such as SpectraBase. |

| ¹³C NMR | Spectra available from sources such as SpectraBase. |

| Mass Spectrometry (MS) | GC-MS data available from NIST Mass Spectrometry Data Center. |

| Infrared (IR) | FTIR and ATR-IR spectra available from sources such as SpectraBase. |

Synthesis and Reactivity

A primary and stereoselective method for synthesizing 4-chloro-substituted tetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. When a Lewis acid with a chloride counterion (e.g., SnCl₄, AlCl₃) is used, the chloride ion acts as a nucleophile, trapping the oxocarbenium ion intermediate to form the this compound ring. The reaction typically favors the formation of cis-2,6-disubstituted products through a chair-like transition state that minimizes steric hindrance.

The chlorine atom at the C4 position serves as a leaving group, making this compound susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.

-

Sₙ2 Pathway : Strong, unhindered nucleophiles in polar aprotic solvents favor a direct backside attack, resulting in an inversion of stereochemistry at the C4 position.

-

Sₙ1 Pathway : Weak nucleophiles and polar protic solvents favor the formation of a planar carbocation intermediate, which can be attacked from either face, potentially leading to a mixture of stereoisomers.

This reactivity allows for the introduction of various functional groups, such as amines, thiols, and others, making it a key building block for creating diverse molecular scaffolds.

Experimental Protocols

This generalized protocol is based on established methods for the Prins cyclization.

-

Reaction Setup : To a solution of a homoallylic alcohol (1.0 eq.) and an aldehyde (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., SnCl₄, 0.2 eq.) dropwise at 0 °C.

-

Reaction Execution : Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired this compound derivative.

This protocol provides a representative workflow for reacting this compound with a nucleophile.

-

Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., THF for Sₙ2, a polar protic solvent for Sₙ1).

-

Nucleophile Addition : Add the nucleophile (e.g., an amine or thiolate, 1.1-1.5 eq.) to the solution. If the nucleophile is a salt, it can be added directly. If an amine is used, a non-nucleophilic base may be added to neutralize the HCl generated.

-

Reaction Execution : Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

-

Workup and Extraction : After the reaction is complete, quench if necessary and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and/or brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography, distillation, or recrystallization.

Applications in Drug Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its favorable conformational properties and ability to act as a hydrogen bond acceptor. This compound serves as a crucial starting material for synthesizing complex molecules with potential therapeutic applications. Its utility is highlighted in the synthesis of highly selective and potent kinase inhibitors. For instance, a derivative of 4-aminomethyl-tetrahydropyran-4-carbonitrile was integral to the discovery of JSH-150, a novel and potent CDK9 kinase inhibitor with potential applications in cancer therapy. The ability to functionalize the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. Proper safety precautions must be observed during handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H226: Flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P |

A Technical Guide to 4-Chlorotetrahydropyran (CAS No. 1768-64-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorotetrahydropyran, a key heterocyclic compound. The tetrahydropyran (THP) moiety is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of a chlorine atom at the C4 position offers a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis and drug discovery. This document covers its fundamental identifiers, physicochemical properties, synthesis protocols, and safety information.

Chemical Identifiers and Properties

Accurate identification is critical in chemical research and development. This compound is cataloged under several identifiers across various chemical databases.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 1768-64-5[3][4][5][6][7] |

| IUPAC Name | 4-chlorooxane[4][6][7] |

| Molecular Formula | C₅H₉ClO[3][4][5][6] |

| Molecular Weight | 120.58 g/mol [4][7] |

| PubChem CID | 137202[4][6][7] |

| InChI Key | DHRSKOBIDIDMJZ-UHFFFAOYSA-N[4][6][7] |

| Canonical SMILES | C1COCCC1Cl[4][6][7] |

| EC Number | 605-785-9[7] |

| Synonyms | 4-Chlorotetrahydro-2H-pyran, 4-chlorooxane, 4-chloranyloxane[3][4][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Liquid[5] |

| Density | 1.114 g/mL at 25°C |

| Boiling Point | 150 °C at 760 mmHg[5][6] |

| Flash Point | 45.6 °C[5] |

| Refractive Index | n20/D 1.462 |

Synthesis Methodologies and Data

The primary route for synthesizing this compound derivatives is the Prins cyclization.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, followed by intramolecular cyclization and trapping of the resulting oxocarbenium ion by a chloride ion.[1][2]

Recent advancements have focused on using Lewis acids like niobium(V) chloride to achieve high yields under mild conditions.[8][9] For stereoselective synthesis, chiral catalyst systems, such as a chiral thiourea/HCl co-catalyzed reaction, have been developed to control the stereochemistry of the resulting tetrahydropyran ring.[1]

Table 3: Representative Yields for the Synthesis of this compound Derivatives

The following data, adapted from studies on analogous derivatives, indicates the expected performance for the synthesis of substituted 4-chlorotetrahydropyrans.

| Aldehyde | Catalyst System | Yield (%) | Reference |

| Substituted Benzaldehydes | 20 mol% Niobium(V) Chloride | 89 - 95 | [8] |

| Aliphatic Aldehydes | 20 mol% Niobium(V) Chloride | Slightly lower than aromatic | [8] |

| Benzaldehyde | (R,R)-Thiourea Catalyst / HCl | 82 | [1] |

| Formaldehyde | (R,R)-Thiourea Catalyst / HCl | 78 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives.

Protocol 1: Rapid Synthesis using Niobium(V) Chloride

This method, adapted from Yadav et al., describes an efficient synthesis of this compound derivatives.[8]

-

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

3-Buten-1-ol

-

Niobium(V) chloride (NbCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of the aldehyde (1 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add niobium(V) chloride (20 mol%) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for the time required to complete the reaction (typically monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

-

-

Characterization:

Protocol 2: Enantioselective Synthesis via Chiral Thiourea/HCl Catalysis

This protocol is adapted from methodologies developed for the asymmetric Prins cyclization to yield enantioenriched this compound derivatives.[1]

-

Materials:

-

Homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol) (1.0 equiv)

-

Aldehyde (e.g., paraformaldehyde) (1.5 equiv)

-

Chiral (R,R)-Thiourea catalyst (5 mol%)

-

Hydrogen chloride solution (e.g., 4 M in 1,4-dioxane) (10 mol%)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst.

-

Add anhydrous toluene and cool the solution to the desired temperature (e.g., -20 °C).

-

Add a solution of the homoallylic alcohol in anhydrous toluene dropwise.

-

Add the aldehyde in one portion.

-

Add the hydrogen chloride solution dropwise.

-

Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Characterization:

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.[1]

-

Safety and Handling

This compound is a flammable liquid and presents several health hazards. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[4] Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor[7] |

| Hazard | H315 | Causes skin irritation[7] |

| Hazard | H319 | Causes serious eye irritation[7] |

| Hazard | H335 | May cause respiratory irritation[7] |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Visualizations

Diagram 1: Relationship of Chemical Identifiers

Caption: Logical relationship of core identifiers for this compound.

Diagram 2: Experimental Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis, purification, and analysis.

Diagram 3: Simplified Prins Cyclization Mechanism

Caption: Simplified mechanism for the acid-catalyzed Prins cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 4-Chlorotetrahydro-2H-pyran | CAS#:1768-64-5 | Chemsrc [chemsrc.com]

- 6. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride [organic-chemistry.org]

- 9. Tetrahydropyran synthesis [organic-chemistry.org]

Spectroscopic Profile of 4-Chlorotetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chlorotetrahydropyran (CAS No: 1768-64-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for expected analytical results.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.0 - 4.2 | Multiplet | H-4 |

| ~3.4 - 4.1 | Multiplet | H-2, H-6 |

| ~1.8 - 2.2 | Multiplet | H-3, H-5 |

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 72 | C-2, C-6 |

| ~62 - 66 | C-4 |

| ~30 - 40 | C-3, C-5 |

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2850 - 3000 | C-H Stretch (Aliphatic) |

| ~1080 - 1130 | C-O-C Stretch |

| ~650 - 780 | C-Cl Stretch |

Note: The C-Cl stretch frequency can be influenced by the axial vs. equatorial position of the chlorine atom.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 120/122 | Molecular Ion (M⁺) with ~3:1 ratio |

| Various | Fragmentation products |

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key identifier for monochlorinated compounds due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The solution is then transferred to a standard 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Preparation :

-

ATR : A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Thin Film : A drop of the sample is placed between two salt plates (e.g., NaCl, KBr) to create a thin film.

-

-

Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is collected first. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance, and the wavenumbers of significant absorption bands are identified.

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup.[2]

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Data Acquisition :

-

GC Conditions : A standard non-polar capillary column (e.g., DB-5ms) is used. The injector temperature is typically set to 250 °C. The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure separation of components.[2]

-

MS Conditions : The ionization mode is typically Electron Ionization (EI) at 70 eV. The mass spectrometer scans a mass-to-charge (m/z) range of approximately 35-200.[2]

-

-

Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum for this peak is then extracted and analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to 4-Chlorotetrahydropyran

This guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 4-Chlorotetrahydropyran, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Source |

| Molecular Formula | C5H9ClO | [1][2][3][4][5] |

| Molecular Weight | 120.58 g/mol | [1][2] |

| IUPAC Name | 4-chlorooxane | [1][2][3] |

| CAS Number | 1768-64-5 | [2][3][4][5] |

Synthesis and Reaction Pathways

A common synthetic route to this compound involves the hydrochlorination of tetrahydropyran-4-ol. This reaction is a fundamental transformation in organic chemistry and serves as a key method for introducing a chlorine substituent onto the tetrahydropyran ring. The resulting compound is a valuable intermediate for further chemical modifications.

To illustrate this process, a logical workflow for a typical laboratory synthesis is presented below. This diagram outlines the conceptual flow from starting materials to the final product, including the key reagents and reaction conditions.

Experimental Protocol: Synthesis of this compound from Tetrahydropyran-4-ol

The following protocol details a representative method for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough safety assessment before conducting any experiment.

Materials:

-

Tetrahydropyran-4-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of tetrahydropyran-4-ol in pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C.

-

Addition of Reagent: Thionyl chloride is added dropwise to the cooled solution via the addition funnel. The temperature of the reaction mixture should be maintained below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cautiously poured over crushed ice and extracted with diethyl ether. The organic layer is washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

References

- 1. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. pschemicals.com [pschemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Physical Properties of 4-Chlorotetrahydropyran

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 1768-64-5), a key heterocyclic scaffold used in organic synthesis.[1] The document details its solubility profile, summarizes key quantitative data, and outlines experimental protocols for property determination.

Chemical Identity and Structure

This compound, also known as 4-chlorooxane, is a cyclic ether with a chlorine atom substituted at the fourth position.[2][3][4] Its structure is foundational to its physical properties and reactivity. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][5] The chlorine atom at the C4 position provides a useful functional group for further chemical modifications.[1]

Physical and Chemical Properties

The physical state of this compound under standard conditions is a colorless to dark yellow liquid.[7][8][10] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1768-64-5 | [7][8][11] |

| Molecular Weight | 120.58 g/mol | [2][9][11] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| 1.114 g/mL at 25 °C | [8][10] | |

| 1.1200 g/mL | [11] | |

| Boiling Point | 150.0 °C at 760 mmHg | [7][8][11] |

| Melting Point | Not Available | [7] |

| Flash Point | 45.6 °C (114 °F) | [7][8][10] |

| Vapor Pressure | 5.0 ± 0.2 mmHg at 25°C | [7] |

| 4.99 mmHg at 25°C | [8] | |

| Refractive Index (n20/D) | 1.448 | [7] |

| 1.462 | [8][10] | |

| LogP (Octanol/Water) | 0.81 | [7] |

| 1.2 | [2] | |

| Topological Polar Surface Area | 9.23 Ų | [2][7] |

Solubility Profile

This compound exhibits solubility characteristics typical of a moderately polar haloalkane.[12][13] While it is reported to be soluble in water, its solubility is limited because, like other haloalkanes, it cannot form strong hydrogen bonds with water molecules.[7][8][10][12][14][15] Dissolving it in water requires energy to break the existing hydrogen bonds between water molecules, which is not fully compensated by the formation of weaker dipole-dipole interactions.[12][15]

Conversely, it is miscible with a wide range of common organic solvents.[12][16] This is because the intermolecular attractions in both the solute and solvent are of similar types and strengths.[15]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble (literature) | [7][8][10] |

| Sparingly soluble / Low solubility | [12][14][16] | |

| Ether | Miscible | [12][16] |

| Benzene | Miscible | [12][16] |

| Aliphatic Hydrocarbons | Miscible | [16] |

| Aromatic Hydrocarbons | Miscible | [16] |

| Chlorinated Solvents | Miscible | [16] |

Synthetic and Experimental Workflows

The synthesis of 4-chlorotetrahydropyrans is often achieved via the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1] The use of a Lewis acid with a chloride counterion allows the chloride ion to act as a nucleophile, trapping the carbocation intermediate to form the desired product.[1]

Caption: Synthetic pathway for this compound via Prins Cyclization.

The determination of the physical properties of this compound follows standard laboratory procedures. A logical workflow for characterizing a sample is depicted below.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small sample volumes.[17]

-

Apparatus:

-

Small-scale distillation or micro-reflux apparatus

-

Heating mantle or sand bath

-

Calibrated thermometer

-

5 mL or 10 mL round-bottom flask

-

Condenser

-

Boiling chips

-

-

Procedure:

-

Sample Preparation: Place 1-2 mL of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.[17]

-

Apparatus Assembly: Assemble the micro-reflux apparatus with the flask in the heating mantle. Attach the condenser vertically and ensure a gentle flow of cooling water.

-

Thermometer Placement: Position the thermometer so the bulb is just below the side arm of the distillation head, measuring the vapor temperature in equilibrium with the boiling liquid.[17]

-

Heating: Gently heat the sample to a slow boil.[17]

-

Observation & Recording: Observe the reflux ring of the condensing vapor. Record the stable temperature at which the liquid is boiling and vapor is condensing on the thermometer bulb. This is the boiling point.[17]

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a nomograph or appropriate formula should be used to correct the observed boiling point to the normal boiling point.[17]

-

Protocol for Solubility Determination

-

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC)

-

-

Procedure (Quantitative):

-

Sample Preparation: Add an excess amount of this compound (solute) to a known volume of the desired solvent (e.g., water) in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: Centrifuge the vial to separate the undissolved solute from the saturated solution.

-

Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

-

-

Procedure (Qualitative):

-

To a test tube containing ~1 mL of the solvent, add this compound dropwise while vortexing.

-

Continue adding until ~1 mL of the solute has been added or until a second phase (immiscibility) is observed.

-

Record observations as miscible, soluble, sparingly soluble, or immiscible.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chlorooxane; 4-Chlorotetrahydro-2H-pyran; this compound | Chemrio [chemrio.com]

- 4. 4-chlorooxane; 4-Chlorotetrahydro-2H-pyran; this compound | Chemrio [chemrio.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 4-Chlorotetrahydro-2H-pyran | CAS#:1768-64-5 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. 2H-Pyran, 4-chlorotetrahydro- (CAS 1768-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound CAS#: 1768-64-5 [m.chemicalbook.com]

- 11. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

chemical structure and stereochemistry of 4-Chlorotetrahydropyran

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Chlorotetrahydropyran

Introduction

This compound, a halogenated derivative of the saturated heterocyclic ether tetrahydropyran, serves as a valuable synthetic intermediate in the fields of organic chemistry and drug discovery. The tetrahydropyran (THP) moiety is a structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1] The introduction of a chlorine atom at the C4 position provides a functional handle for further molecular elaboration, making it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic profile, and synthesis of this compound.

Chemical Structure and Nomenclature

The fundamental structure of this compound consists of a six-membered oxacyclohexane ring with a chlorine atom substituted at the fourth carbon atom.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 4-chlorooxane[2][3][4] |

| Common Names | This compound, 4-Chlorotetrahydro-2H-pyran[2][3][4][5][6] |

| CAS Number | 1768-64-5[2][3][4][5] |

| Molecular Formula | C₅H₉ClO[2][3][5] |

| Molecular Weight | 120.58 g/mol [2][4] |

| Density | 1.1 ± 0.1 g/cm³[5] |

| Boiling Point | 150.0 ± 0.0 °C at 760 mmHg[5] |

| Flash Point | 45.6 ± 0.0 °C[5] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dictated by the chair conformation of the tetrahydropyran ring. The chlorine atom at the C4 position can exist in either an axial or an equatorial orientation. This gives rise to two distinct chair conformers that are in equilibrium.

Caption: Conformational isomers of this compound.

In substituted tetrahydropyran rings, such as 4-chloro-2-methyl-tetrahydropyran, the presence of multiple stereocenters leads to the possibility of diastereomers (cis and trans isomers). The relative stereochemistry of the substituents significantly influences the conformational preference and the overall shape of the molecule. For instance, in the Prins cyclization synthesis of substituted 4-chlorotetrahydropyrans, the cis-diastereomer is often the major product.[7] This preference is attributed to the thermodynamic stability of a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[7] While the parent this compound is achiral, substitution at other positions on the ring can introduce chirality.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, including NMR, IR, and mass spectrometry. The following table summarizes the predicted spectroscopic data for the parent compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | ~3.4 - 4.2 ppm (multiplets) |

| ¹³C NMR | Chemical Shift (δ) | C4: ~60-65 ppm; C2, C6: ~65-70 ppm; C3, C5: ~35-40 ppm |

| IR Spectroscopy | C-Cl Stretch (ν) | ~650 - 850 cm⁻¹ |

| C-O-C Stretch (ν) | ~1080 - 1120 cm⁻¹[8] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 120/122 (approx. 3:1 ratio) |

Note on Spectroscopic Interpretation:

-

NMR Spectroscopy: In derivatives like 4-chloro-2-methyl-tetrahydro-pyran, the chemical shifts and coupling constants in ¹H NMR are diagnostic for differentiating between cis and trans isomers.[7] For example, the proton at C2 in the trans isomer is expected to be more deshielded (appear at a higher ppm) than in the cis isomer.[8]

-

IR Spectroscopy: The C-Cl stretching frequency can be influenced by whether the chlorine atom is in an axial or equatorial position.[8] A strong absorption corresponding to the C-O-C stretch of the ether linkage is also a characteristic feature.[8]

-

Mass Spectrometry: A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak.[9] Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, two peaks (M⁺ and M+2) will be observed with an approximate intensity ratio of 3:1.[9]

Synthesis of this compound

The Prins cyclization is a powerful and widely used method for the synthesis of substituted tetrahydropyrans.[1] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1] The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, and subsequent trapping by a chloride ion affords the this compound ring.[1][10]

Various Lewis acids, such as niobium(V) chloride (NbCl₅), have been shown to be highly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions with high yields and selectivity.[11]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Niobium(V) Chloride-Catalyzed Synthesis of this compound Derivatives

The following protocol is adapted from the work of Yadav et al. for the synthesis of this compound derivatives.[11]

Materials:

-

Aldehyde (1.0 mmol)

-

3-Buten-1-ol (1.2 mmol)

-

Niobium(V) chloride (NbCl₅) (0.2 mmol, 20 mol%)

-

Dichloromethane (CH₂Cl₂) (anhydrous, 5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde in anhydrous dichloromethane, add 3-buten-1-ol at room temperature under an inert atmosphere.

-

Add niobium(V) chloride to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Table 3: Representative Synthesis of a this compound Derivative

| Aldehyde | Reagents and Conditions | Reaction Time | Yield (%) |

| Benzaldehyde | 3-Buten-1-ol, NbCl₅ (20 mol%), CH₂Cl₂, rt | 30 min | 95[11] |

Conclusion

This compound is a structurally interesting and synthetically useful molecule. Its conformational flexibility and the reactivity of the chlorine substituent make it an important building block in organic synthesis. The Prins cyclization provides an efficient and stereoselective route to this class of compounds, enabling the construction of complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of its stereochemistry and spectroscopic properties is crucial for its effective utilization in these applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 4-Chlorotetrahydro-2H-pyran | CAS#:1768-64-5 | Chemsrc [chemsrc.com]

- 6. pschemicals.com [pschemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilicity of the C4-Chloro Substituent in 4-Chlorotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, prized for its favorable conformational and drug-like properties. Functionalization of the THP ring is therefore of paramount importance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of the electrophilicity of the C4-chloro substituent in 4-chlorotetrahydropyran, a key intermediate for introducing diverse functionalities at the C4 position. This document will delve into the reactivity of this compound, the mechanistic pathways of its reactions, and provide representative experimental protocols for its derivatization.

Introduction to the Tetrahydropyran Moiety and the Significance of C4-Functionalization

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in biologically active molecules underscores its significance as a privileged scaffold in drug design. The C4 position of the tetrahydropyran ring is a common site for substitution, allowing for the modulation of a molecule's physicochemical and pharmacological properties. The introduction of a chloro substituent at this position renders the C4 carbon electrophilic and susceptible to nucleophilic attack, opening a gateway to a wide array of 4-substituted tetrahydropyran derivatives.

Electrophilicity and Reactivity of this compound

The reactivity of the C4-chloro substituent in this compound is governed by the electrophilic character of the C4 carbon. The electronegative chlorine atom induces a partial positive charge on the carbon atom, making it a target for nucleophiles.

Comparative Reactivity of 4-Halotetrahydropyrans

The nature of the halogen atom at the C4 position significantly influences the electrophilicity and the rate of nucleophilic substitution. The reactivity follows the trend of leaving group ability, which is inversely related to the carbon-halogen bond strength and the basicity of the resulting halide ion.[1] Weaker carbon-halogen bonds are more readily cleaved, leading to faster reaction rates.[1]

| 4-Halotetrahydropyran | C-X Bond Dissociation Energy (kJ/mol) | Basicity of Halide Ion (X⁻) | Expected Relative Rate of Substitution |

| 4-Iodotetrahydropyran | ~213-240 | Weakest | Fastest |

| 4-Bromotetrahydropyran | ~285 | Weak | Fast |

| This compound | ~327 | Strong | Slow |

| 4-Fluorotetrahydropyran | ~485 | Strongest | Slowest |

| Table 1: Comparative reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions. The bond dissociation energies are average values for alkyl halides.[1] |

As indicated in Table 1, this compound is less reactive than its bromo and iodo counterparts, often necessitating more forcing reaction conditions for successful nucleophilic substitution.[1] 4-Fluorotetrahydropyran is generally unreactive in standard nucleophilic substitution reactions.[1]

Mechanistic Pathways for Nucleophilic Substitution

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). The operative mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)2 Pathway

A strong, unhindered nucleophile favors a backside attack on the C4 carbon, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry at the C4 position. This pathway is generally favored by polar aprotic solvents.

S(_N)1 Pathway

A weak nucleophile and a polar protic solvent promote the formation of a carbocation intermediate at the C4 position. The planar nature of the carbocation allows the nucleophile to attack from either face, potentially resulting in a mixture of stereoisomers (racemization).

Caption: Nucleophilic substitution mechanisms at the C4 position of this compound.

Synthesis of this compound

The primary and most versatile method for the synthesis of 4-chlorotetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. When a Lewis acid containing a chloride counterion (e.g., SnCl(_4), AlCl(_3)) is employed, the chloride ion can act as the nucleophile, trapping the resulting oxocarbenium ion to form the this compound.

Caption: General workflow for the synthesis of this compound via Prins cyclization.

Experimental Protocols for Nucleophilic Substitution Reactions

While specific kinetic data for this compound is scarce in the literature, the following protocols for the closely related 4-chloro-2-methyl-tetrahydropyran serve as representative examples of the experimental conditions that can be employed for the nucleophilic substitution on this compound. Researchers should consider these as starting points for optimization.

General Experimental Workflow

Caption: A typical experimental workflow for nucleophilic substitution on this compound.

Reaction with Amine Nucleophiles: Synthesis of 4-Aminotetrahydropyran Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 4-aminotetrahydropyran derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Representative Protocol (adapted for this compound):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), add a base (e.g., potassium carbonate, 2.0 eq).

-

To this suspension, add the desired amine (e.g., benzylamine, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir for a sufficient time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction with Thiol Nucleophiles: Synthesis of 4-Thioethertetrahydropyran Derivatives

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding 4-thioether derivatives. These reactions often proceed rapidly under mild conditions.

Representative Protocol (adapted for this compound):

-

To a solution of this compound (1.0 eq) and the desired thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., triethylamine, 1.5 eq) at room temperature.

-

Stir the reaction mixture at room temperature for a suitable duration (e.g., 2 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired product.

Reaction with Alkoxide Nucleophiles: Synthesis of 4-Alkoxytetrahydropyran Derivatives

Alkoxides, generated from the corresponding alcohols, are strong nucleophiles that can displace the chloride at the C4 position to form 4-alkoxytetrahydropyran ethers.

Representative Protocol (adapted for this compound):

-

To a suspension of a strong base (e.g., sodium hydride, 1.5 eq, 60% dispersion in mineral oil) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add the desired alcohol (e.g., methanol, 2.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for a suitable time (e.g., 6 hours).

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully.

-

Further purification can be achieved by distillation if necessary.

Quantitative Data on Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Expected Reactivity |

| Amine | Benzylamine | DMF | K₂CO₃ | 80 | Moderate to Good |

| Thiol | Thiophenol | DMF | Et₃N | 25 | Good to Excellent |

| Alkoxide | Sodium Methoxide | THF | - | 0-25 | Good |

| Azide | Sodium Azide | DMF | - | 25-80 | Moderate to Good |

| Table 2: Representative reaction conditions and expected reactivity for the nucleophilic substitution of this compound. |

Conclusion

The C4-chloro substituent in this compound serves as a versatile handle for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and development. Its electrophilicity, while moderate compared to bromo and iodo analogs, is sufficient for a variety of nucleophilic substitution reactions. The choice of nucleophile, solvent, and temperature can be manipulated to control the reaction pathway, favoring either S(_N)1 or S(_N)2 mechanisms. The provided experimental protocols, though based on a closely related analog, offer a solid foundation for researchers to develop and optimize synthetic routes to novel 4-substituted tetrahydropyran derivatives. Further quantitative kinetic and computational studies on this compound would be beneficial to provide a more precise understanding of its reactivity profile.

References

Methodological & Application

Application Notes & Protocols: Lewis Acid Catalysts for the Synthesis of 4-Chlorotetrahydropyran

Introduction

The tetrahydropyran (THP) structural motif is a core component in a multitude of biologically active natural products and pharmaceutical agents.[1] Specifically, 4-chloro-substituted tetrahydropyrans serve as versatile synthetic intermediates, with the chlorine atom providing a functional handle for further molecular elaboration.[1] The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands out as a powerful and stereoselective method for constructing these heterocyclic systems.[1][2] The use of Lewis acids containing a chloride counterion (e.g., BiCl₃, SnCl₄, AlCl₃) is particularly effective, as the chloride ion can act as a nucleophile to trap the intermediate carbocation, directly yielding the desired 4-chlorotetrahydropyran.[1]

This document provides a comparative guide to various Lewis acid catalysts, detailed experimental protocols, and a mechanistic overview to aid researchers in the efficient synthesis of this compound derivatives.

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed Prins cyclization for synthesizing this compound is initiated by the activation of an aldehyde with the Lewis acid.[1] This activation facilitates the formation of an oxocarbenium ion intermediate upon reaction with a homoallylic alcohol.[1] A subsequent intramolecular cyclization occurs, followed by the trapping of the resulting carbocation by a chloride nucleophile, which is typically supplied by the Lewis acid itself or an additive.[1][3][4]

The stereochemical outcome of this reaction is often highly selective, generally favoring the formation of cis-2,6-disubstituted products. This preference is attributed to a chair-like transition state where the bulky substituents occupy equatorial positions to minimize steric hindrance.[1]

Caption: Proposed mechanism for Lewis acid-catalyzed this compound synthesis.

Data Presentation: Performance of Lewis Acid Catalysts

The choice of Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and stereoselectivity.[5] The following table summarizes the performance of various Lewis acids in the synthesis of this compound derivatives based on literature data.

| Lewis Acid Catalyst | Substrates | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Observations & Reference |

| [bmim]Cl·AlCl₃ | Homoallylic alcohols, Aldehydes | Room Temperature, Short reaction times | Excellent | High | Acts as both catalyst and solvent; considered an environmentally friendly option.[5][6] |

| BiCl₃ / TMSCl | Vinylsilyl alcohol, Aldehydes | Room Temperature | High | Excellent | Catalytic BiCl₃ (0.05 equiv) with stoichiometric TMSCl is highly effective. BiCl₃ alone results in poor yields.[4][5] |

| InCl₃ | Homoallylic alcohols, Aldehydes | Not specified | Excellent | Not specified | A versatile and stable catalyst effective for various heterocyclic syntheses.[5] |

| FeCl₃ | Epoxides, Homoallylic alcohols | Room Temperature | Good to Excellent | Not specified | Effective for a broad range of substrates under mild conditions.[5][7] |

| SnCl₄ | Homoallylic alcohols, Aldehydes | Not specified | Not specified | Not specified | Has been successfully used for the synthesis of this compound as an intermediate for natural product synthesis.[2][7] |

| ZrCl₄ | Epoxides, Homoallylic alcohols | Not specified | Excellent | Not specified | Effective for cross-cyclization reactions to form this compound derivatives.[5] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol provides a general framework for the synthesis of this compound.

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add the selected Lewis acid catalyst (in the specified molar percentage) at the desired temperature (e.g., 0 °C or room temperature).[5][8]

-

Addition of Alcohol: Add the homoallylic alcohol (1.2 mmol) dropwise to the stirring reaction mixture.[5]

-

Reaction Monitoring: Allow the reaction to stir and monitor its progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution or water).[9] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[9]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][9] Purify the crude product by column chromatography on silica gel to afford the desired this compound.[5]

Protocol 2: High-Yield Synthesis using Catalytic BiCl₃ and TMSCl

This highly efficient protocol uses a catalytic amount of BiCl₃ with a stoichiometric amount of TMSCl, which serves as the chloride source.[4]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the vinylsilyl alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane.

-

Reagent Addition: Add trimethylsilyl chloride (TMSCl, 1.0 mmol, 1.0 equiv) to the solution.

-

Catalyst Addition: Add Bismuth(III) chloride (BiCl₃, 0.05 mmol, 0.05 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor for completion via TLC.

-

Work-up and Purification: Follow the general work-up and purification steps outlined in Protocol 1 to isolate the this compound product. This method has been shown to provide high yields and excellent stereoselectivity.[4]

Caption: General experimental workflow for this compound synthesis.

Catalyst Selection Guide

The selection of an appropriate Lewis acid catalyst depends on several factors, including desired yield, stereoselectivity, cost, and environmental considerations. The following diagram illustrates a decision-making process for catalyst selection.

Caption: Decision tree for selecting a Lewis acid catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lewis Acidic Chloroaluminate Ionic Liquids: Novel Reaction Media for the Synthesis of 4-Chloropyrans [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel and Efficient Method for The Synthesis of 4-Chloro-5, 6-Dihydro Pyran Derivatives using Lewis Acidic Chloroaluminate Ionic Liquids – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: A Proposed Total Synthesis of (±)-Centrolobine Utilizing 4-Chlorotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

These application notes outline a proposed, efficient total synthesis of (±)-centrolobine, a natural product with known anti-inflammatory, anti-bacterial, and anti-leishmanial activities.[1] The core of this synthetic strategy revolves around the use of 4-chlorotetrahydropyran as a key building block, offering a convergent and potentially scalable route to this biologically significant molecule. The protocols provided are based on well-established synthetic methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of (±)-centrolobine (1) suggests a disconnection strategy that highlights the utility of this compound. The primary disconnection is made at the C4-C5 bond of the heptane chain, leading back to a tetrahydropyran-containing ketone (2) and a phosphonium ylide (3). The ketone (2) can be derived from the corresponding secondary alcohol (4) via oxidation. This alcohol is accessible through the crucial Grignard addition of a tetrahydropyran-4-yl magnesium chloride (6) to a protected p-hydroxybenzaldehyde derivative (5). The Grignard reagent (6) is readily prepared from this compound (7), a commercially available starting material. The other aromatic portion of the molecule can be introduced via the Wittig reagent derived from a protected p-hydroxyphenethyl bromide.

Caption: Retrosynthetic analysis of (±)-centrolobine.

Proposed Synthetic Pathway

The forward synthesis commences with the protection of p-hydroxybenzaldehyde, followed by the formation of the key Grignard reagent from this compound. Subsequent Grignard addition, oxidation, Wittig reaction, and final deprotection and reduction steps afford the target molecule, (±)-centrolobine.

Caption: Proposed workflow for the total synthesis of (±)-centrolobine.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde (Protected Aldehyde 5)

-

Reagents: p-Hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (1.5 eq), Acetone.

-

Protocol: To a solution of p-hydroxybenzaldehyde in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12 hours. After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl acetate).

Step 2: Preparation of Tetrahydropyran-4-ylmagnesium chloride (Grignard Reagent 6)

-

Reagents: Magnesium turnings (1.2 eq), this compound (1.0 eq), Anhydrous Tetrahydrofuran (THF), Iodine (catalytic amount).

-

Protocol: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of this compound in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour. The resulting grey solution of the Grignard reagent is used directly in the next step.

Step 3: Synthesis of (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol (Secondary Alcohol 4)

-

Reagents: 4-(Benzyloxy)benzaldehyde (1.0 eq), Tetrahydropyran-4-ylmagnesium chloride solution (1.2 eq), Anhydrous THF.

-

Protocol: To a solution of 4-(benzyloxy)benzaldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the freshly prepared Grignard reagent solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

Step 4: Synthesis of (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone (Ketone Intermediate 2)

-

Reagents: (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol (1.0 eq), Pyridinium chlorochromate (PCC) (1.5 eq), Dichloromethane (DCM).

-

Protocol: To a solution of the secondary alcohol in dichloromethane, add pyridinium chlorochromate in one portion. Stir the mixture at room temperature for 2 hours. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate to yield the ketone, which can be used in the next step without further purification if sufficiently pure.

Step 5: Synthesis of (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one

-

Reagents: (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone (1.0 eq), (4-Methoxyphenethyl)triphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.

-

Protocol: To a suspension of (4-methoxyphenethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise. Stir the resulting orange-red solution for 30 minutes. Add a solution of the ketone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the product by column chromatography.

Step 6: Synthesis of (±)-Centrolobine (1)

-

Reagents: (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one (1.0 eq), Palladium on carbon (10 mol%), Hydrogen gas, Methanol, Boron trichloride (for deprotection of methoxy group, if used).

-

Protocol: To a solution of the product from the previous step in methanol, add palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate. The resulting intermediate is then deprotected. For the benzyl ether, catalytic hydrogenation is often sufficient. If a methoxy protecting group was used on the second aromatic ring, it can be cleaved using a reagent like boron trichloride in dichloromethane at low temperature. After an appropriate workup, the crude (±)-centrolobine can be purified by column chromatography to yield the final product.

Quantitative Data Summary

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) (based on 10 mmol scale) | Expected Yield (%) |

| 1 | 4-(Benzyloxy)benzaldehyde | p-Hydroxybenzaldehyde | 212.24 | 2.12 | 90-95 |

| 2 | Tetrahydropyran-4-ylmagnesium chloride | This compound | 144.02 (as MgCl salt) | (Used in situ) | ~90 (assumed) |

| 3 | (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol | 4-(Benzyloxy)benzaldehyde | 298.38 | 2.98 | 80-85 |

| 4 | (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone | (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanol | 296.36 | 2.96 | 85-90 |

| 5 | (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one | (4-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone | 400.51 | 4.01 | 60-70 |

| 6 | (±)-Centrolobine | (E)-1-(4-(Benzyloxy)phenyl)-2-(tetrahydro-2H-pyran-4-ylidene)ethan-1-one | 314.40 | 3.14 | 75-85 (two steps) |

Mechanism of Key Reaction: Grignard Addition

The key bond-forming step is the nucleophilic addition of the tetrahydropyran-4-ylmagnesium chloride to the electrophilic carbonyl carbon of the protected p-hydroxybenzaldehyde. The reaction proceeds through a six-membered ring transition state, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol.

Caption: Mechanism of the Grignard addition step.

This proposed synthesis provides a viable and instructive route to (±)-centrolobine, highlighting the utility of this compound as a versatile building block in natural product synthesis. The protocols are designed to be robust and adaptable for further optimization in a research setting.

References

The Strategic Application of 4-Chlorotetrahydropyran in the Synthesis of the Natural Product (+)-Centrolobine

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. The tetrahydropyran (THP) moiety, a common scaffold in a multitude of bioactive natural products, presents a recurring synthetic challenge.[1][2] This application note details the utility of 4-chlorotetrahydropyran as a key intermediate in the stereoselective synthesis of the natural product (+)-centrolobine, a diarylheptanoid with reported anti-inflammatory, anti-bacterial, and anti-leishmanial activities.[3]

The formation of the 2,6-cis-disubstituted tetrahydropyran core of centrolobine is a critical aspect of its total synthesis. A powerful and frequently employed method for this purpose is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1][4] This reaction proceeds through an oxocarbenium ion intermediate, which, upon intramolecular cyclization and trapping by a nucleophile, yields the desired tetrahydropyran ring.[1] When a Lewis acid bearing a chloride counterion is utilized, a this compound derivative can be selectively formed, providing a versatile handle for subsequent chemical modifications.[1][4]

In the total synthesis of (±)-centrolobine, as reported by Yadav and coworkers, a tin(IV) chloride (SnCl₄)-catalyzed Prins cyclization was employed to construct the key this compound intermediate.[2][5] This strategic step efficiently establishes the core heterocyclic ring with the desired stereochemistry, paving the way for the final steps of the synthesis.

Key Synthetic Transformation: Prins Cyclization to this compound

The pivotal reaction involves the treatment of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid, SnCl₄, which serves as both the catalyst for the cyclization and the source of the chloride nucleophile. The reaction generally proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product. This selectivity is attributed to a chair-like transition state where the bulky substituents preferentially occupy equatorial positions to minimize steric hindrance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the this compound intermediate and its subsequent conversion in the total synthesis of (±)-centrolobine.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1. Prins Cyclization | 1-(4-Methoxyphenyl)pent-4-en-1-ol and 4-(benzyloxy)benzaldehyde | SnCl₄, CH₂Cl₂, 0 °C to rt | 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran | 85 | >95:5 |

| 2. Reductive Dechlorination and Deprotection | 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran | H₂, Pd/C, Triethylamine, Methanol, rt | (±)-Centrolobine | 92 | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran

This protocol is adapted from the total synthesis of (±)-centrolobine as reported by Yadav, J. S., et al.

Materials:

-

1-(4-Methoxyphenyl)pent-4-en-1-ol

-

4-(Benzyloxy)benzaldehyde

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of 1-(4-methoxyphenyl)pent-4-en-1-ol (1.0 mmol) and 4-(benzyloxy)benzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, tin(IV) chloride (1.2 mmol) was added dropwise.

-

The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture was quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer was extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (ethyl acetate/hexanes as eluent) to afford the desired 2-(4-(benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran as a single diastereomer.

Protocol 2: Synthesis of (±)-Centrolobine

This protocol describes the conversion of the this compound intermediate to the final natural product.

Materials:

-

2-(4-(Benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran

-

Palladium on carbon (10% Pd/C)

-

Triethylamine

-

Methanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

A solution of 2-(4-(benzyloxy)phenyl)-4-chloro-6-(4-methoxyphenethyl)tetrahydropyran (1.0 mmol) and triethylamine (1.5 mmol) in methanol (15 mL) was taken in a hydrogenation flask.

-

10% Pd/C (10 mg) was added to the solution.

-

The reaction mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-